molecular formula C18H25ClN2O2 B5220574 4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide

4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide

Cat. No.: B5220574
M. Wt: 336.9 g/mol
InChI Key: FCFPYMJHAGIXDO-UHFFFAOYSA-N
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Description

4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the fourth position, a cyclohexylcarbonylamino group at the third position, and a diethylamino group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide can be achieved through a multi-step process:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chlorobenzoic acid.

    Amidation: 4-chlorobenzoic acid is converted to 4-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with cyclohexylamine to form 4-chloro-3-(cyclohexylcarbonyl)aniline.

    N,N-Diethylation: The final step involves the reaction of 4-chloro-3-(cyclohexylcarbonyl)aniline with diethylamine in the presence of a suitable catalyst, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amine groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of nitro derivatives.

Scientific Research Applications

4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to a biological response. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-[(cyclohexylcarbonyl)amino]-N-isopentylbenzamide
  • 4-chloro-3-[(cyclohexylcarbonyl)amino]-N-methylbenzamide

Uniqueness

4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide is unique due to its specific substitution pattern and the presence of both cyclohexylcarbonyl and diethylamino groups. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-3-(cyclohexanecarbonylamino)-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-3-21(4-2)18(23)14-10-11-15(19)16(12-14)20-17(22)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFPYMJHAGIXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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